The synthesis of Deltasonamide 2 involves a series of chemical reactions that typically include the formation of key intermediates through various organic synthesis techniques. The compound is synthesized in-house using established methodologies that incorporate both reductive amination and acylation reactions.
The detailed synthetic route can be found in literature, where various reaction conditions and reagents are optimized for yield and efficiency .
Deltasonamide 2 possesses a complex molecular structure characterized by a spirocyclic scaffold that contributes to its biological activity. The structural formula includes various functional groups that facilitate its interaction with PDEδ.
The three-dimensional structure can be analyzed using computational modeling techniques such as molecular docking studies, which provide insights into how Deltasonamide 2 interacts at the molecular level with PDEδ .
Deltasonamide 2 is involved in several chemical reactions, primarily focusing on its role as an inhibitor of PDEδ:
These reactions highlight the compound's potential as a therapeutic agent in cancer treatment by modulating critical signaling pathways.
Deltasonamide 2 exerts its effects through a well-defined mechanism of action:
Research indicates that Deltasonamide 2 can significantly impair tumor cell proliferation when administered at specific concentrations, demonstrating its efficacy as a potential anti-cancer agent .
Deltasonamide 2 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications.
Deltasonamide 2 has significant potential applications in scientific research and medicine:
Deltasonamide 2 (Trifluoroacetate) achieves exceptional binding affinity (Kd ≈ 385 pM) to Phosphodiesterase Delta (PDEδ) through optimized molecular interactions within the hydrophobic farnesyl-binding pocket. The compound features a C32H40ClF3N6O6S2 structure (molecular weight: 761.27 g/mol) with stereospecific [C@H]4CCC@HCC4 and CC5=NC(NC)=NC=C5 moieties critical for target engagement [1] [5] [8]. Molecular docking studies reveal that the chlorobenzyl group penetrates deeply into the hydrophobic sub-pocket formed by Methionine 20, Alanine 47, Leucine 63, Valine 145, Leucine 147, Leucine 109, and Valine 59 residues [3] [5]. Simultaneously, the sulfonamide nitrogen forms a hydrogen bond with Arginine 61, while the piperidine ring stabilizes protein-ligand orientation through van der Waals contacts [3] [8]. This dual interaction strategy mimics natural farnesyl binding but with significantly enhanced complementarity, explaining the sub-nanomolar affinity [5].
Table 1: Structural Characteristics of Deltasonamide 2 (Trifluoroacetate)
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₃₂H₄₀ClF₃N₆O₆S₂ | Governs target specificity and solubility |
Molecular Weight | 761.27 g/mol | Impacts membrane permeability and diffusion |
Key Binding Moieties | Chlorobenzyl, sulfonamide, piperidine | Mediates hydrophobic/H-bond interactions |
Critical PDEδ Residues | Met20, Val59, Arg61, Leu147 | Forms high-affinity binding pocket |
CAS Number (TFA salt) | 2235358-74-2 | Identifier for research and development |
The inhibition kinetics of Deltasonamide 2 (Trifluoroacetate) demonstrate classical competitive displacement of farnesylated KRAS from PDEδ, with equilibrium dissociation constants (Kd) consistently measured at ~385 pM [1] [8]. This places it among the highest-affinity PDEδ inhibitors reported, surpassing benchmark compounds like Deltarasin (Kd = 41 nM) and PD3 (Kd = 491 nM) by two orders of magnitude [3] [7]. The prolonged residence time (>6 hours) in the binding pocket further differentiates its inhibitory profile, effectively preventing KRAS recycling to the plasma membrane [1] [8]. Such high affinity originates from the slow dissociation rate (k_off ≈ 2.6 × 10⁻⁴ s⁻¹), which extends target engagement beyond typical diffusion-controlled limits [8]. In cellular models, this translates to sustained suppression of oncogenic KRAS signaling at nanomolar concentrations (e.g., IC₅₀ = 507 nM in MIA PaCa-2 pancreatic cancer cells) [5].
Table 2: Comparative Inhibitory Metrics of PDEδ-Targeting Compounds
Compound | Kd (Affinity) | Cellular IC₅₀ (Proliferation) | Residence Time |
---|---|---|---|
Deltasonamide 2 (Trifluoroacetate) | 385 pM | 507 nM (MIA PaCa-2) | >6 hours |
Deltarasin | 41 nM | 1.9 µM (PANC-1) | ~30 minutes |
PD3 | 491 nM | Not reported | ~2 hours |
Spiro-cyclic compound 36l | 127 nM | 6.67 µM (MIA PaCa-2) | Not reported |
The Trifluoroacetate (TFA) salt form of Deltasonamide 2 significantly enhances aqueous solubility (125 mg/mL in dimethyl sulfoxide) compared to its hydrochloride counterpart, while preserving identical PDEδ affinity (Kd ≈ 385 pM for both forms) [4] [5] [9]. This solubility advantage stems from the chaotropic properties of the trifluoroacetate anion, which disrupts hydrophobic aggregation and stabilizes the protonated amine of the active pharmaceutical ingredient [9]. Crucially, TFA is intrinsically incorporated during reverse-phase high-performance liquid chromatography purification due to its ion-pairing capabilities, making it the default salt in early research phases [9]. However, in vitro biological activity remains indistinguishable between salt forms; equivalent molar concentrations of Deltasonamide 2 (Trifluoroacetate) and Deltasonamide 2 hydrochloride exhibit superimposable dose-response curves in cell viability assays [5]. For long-term stability, the hydrochloride form may offer advantages in solid-state formulations due to reduced hygroscopicity, though TFA salts provide superior handling in solution-based assays [9].
Table 3: Properties of Deltasonamide 2 Salt Forms
Property | Trifluoroacetate Salt | Hydrochloride Salt |
---|---|---|
Chemical Stability | High in lyophilized state | Higher in solid formulations |
Solubility in Dimethyl Sulfoxide | 125 mg/mL (164.20 mM) | Lower than TFA form |
Synthesis Origin | Reverse-phase high-performance liquid chromatography purification | Post-synthesis ion exchange |
Impact on Biological Kd | ~385 pM | ~385 pM |
Storage Recommendations | -20°C (desiccated, lyophilized) | Room temperature (stable) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1